3-fluoro-N-[1-(oxan-4-yl)piperidin-4-yl]benzenesulfonamide
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Overview
Description
3-fluoro-N-[1-(oxan-4-yl)piperidin-4-yl]benzenesulfonamide: is a synthetic organic compound that features a fluorine atom, a piperidine ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-[1-(oxan-4-yl)piperidin-4-yl]benzenesulfonamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized from piperidine-4-carboxylic acid.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as 1,3-difluorobenzene.
Sulfonamide Formation: The benzenesulfonamide group is introduced through sulfonation reactions using sulfonyl chlorides.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be used to modify the functional groups attached to the benzenesulfonamide moiety.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a synthetic intermediate.
Biology:
- Investigated for its potential as a bioactive compound.
- Studied for its interactions with biological targets.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Used in the development of new materials and chemical processes.
- Investigated for its potential applications in agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[1-(oxan-4-yl)piperidin-4-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the piperidine ring play crucial roles in its binding affinity and selectivity. The compound may modulate the activity of its targets through inhibition or activation, leading to various biological effects.
Comparison with Similar Compounds
- 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
- 4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine
Comparison:
- Structural Differences: While similar compounds may share the piperidine ring and fluorine atom, the presence of the oxan-4-yl group and the benzenesulfonamide moiety in 3-fluoro-N-[1-(oxan-4-yl)piperidin-4-yl]benzenesulfonamide makes it unique.
- Reactivity: The unique functional groups in this compound may result in different reactivity and chemical behavior compared to similar compounds.
- Applications: The specific structure of this compound may confer unique biological and pharmacological properties, making it suitable for different applications in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
3-fluoro-N-[1-(oxan-4-yl)piperidin-4-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3S/c17-13-2-1-3-16(12-13)23(20,21)18-14-4-8-19(9-5-14)15-6-10-22-11-7-15/h1-3,12,14-15,18H,4-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDVKGTTZXTUAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=CC(=C2)F)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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